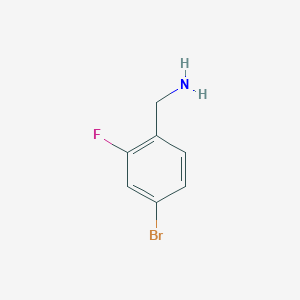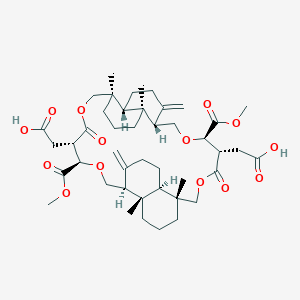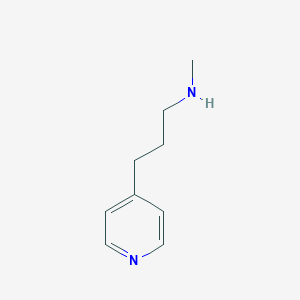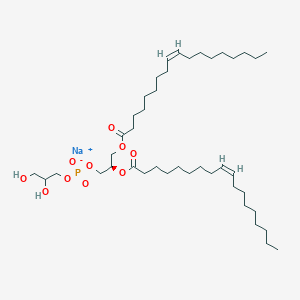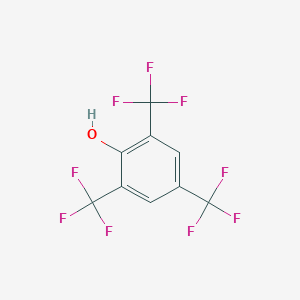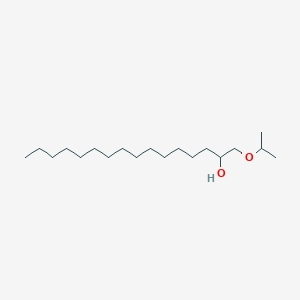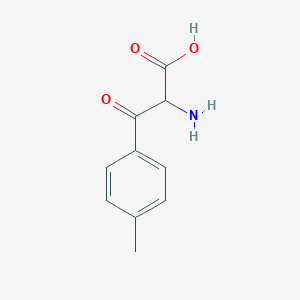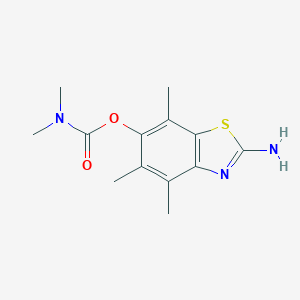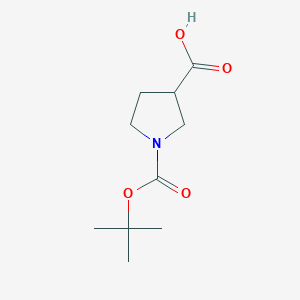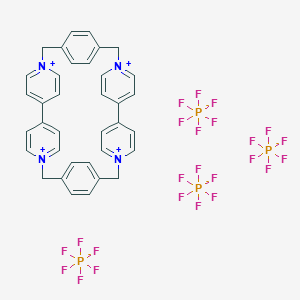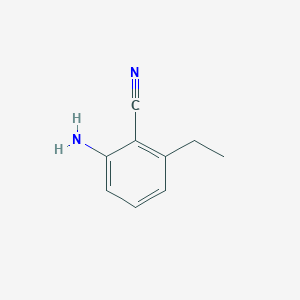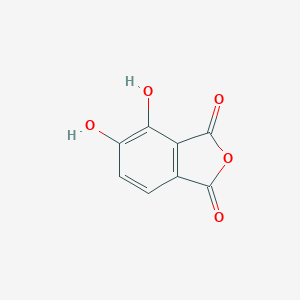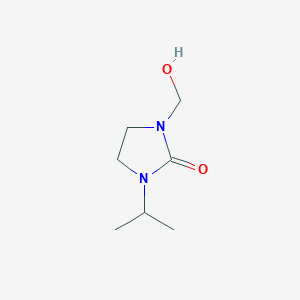
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones Imidazolidinones are five-membered ring compounds containing two nitrogen atoms This particular compound is characterized by the presence of a hydroxymethyl group and an isopropyl group attached to the imidazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one typically involves the reaction of isopropylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imidazolidine, which is subsequently hydroxymethylated using formaldehyde under basic conditions. The reaction conditions often include:
Temperature: The reaction is typically carried out at room temperature to moderate temperatures (20-50°C).
Catalyst: Common catalysts include acids or bases, such as hydrochloric acid or sodium hydroxide.
Solvent: The reaction is usually performed in an aqueous or alcoholic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact.
化学反应分析
Types of Reactions
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) are employed.
Major Products Formed
Oxidation: The major product is 1-(Carboxymethyl)-3-isopropylimidazolidin-2-one.
Reduction: The major product is 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-ol.
Substitution: The major products depend on the substituent introduced, such as 1-(Chloromethyl)-3-isopropylimidazolidin-2-one.
科学研究应用
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the formulation of specialty chemicals, such as surfactants and polymers, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(Hydroxymethyl)-3-methylimidazolidin-2-one
- 1-(Hydroxymethyl)-3-ethylimidazolidin-2-one
- 1-(Hydroxymethyl)-3-propylimidazolidin-2-one
Uniqueness
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
1-(hydroxymethyl)-3-propan-2-ylimidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-6(2)9-4-3-8(5-10)7(9)11/h6,10H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPMHXLQXTDJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(C1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

